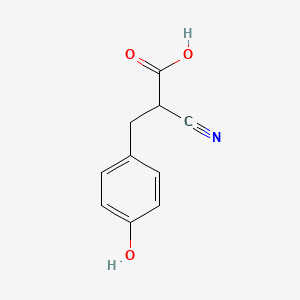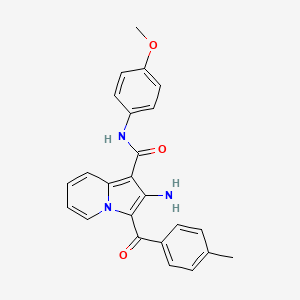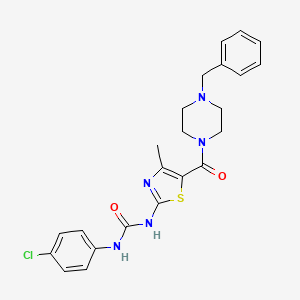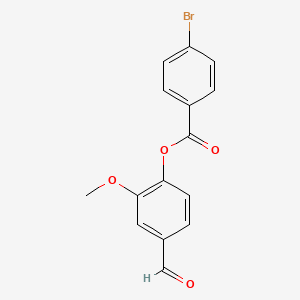
4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds, including those with isoxazole and benzamide motifs, are synthesized for their potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for therapeutic application in conditions requiring COX-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photodynamic Therapy and Cancer Treatment
Isoxazole derivatives have been investigated for their use in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of new zinc phthalocyanine compounds substituted with isoxazole-derived benzenesulfonamide groups has been reported. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Neurodegenerative Disease Research
Isoxazole motifs are also explored in the context of neurodegenerative diseases like Alzheimer's. Compounds with isoxazole and benzamide frameworks have shown promising results in inhibiting histone deacetylase 6 (HDAC6), reducing phosphorylation and aggregation of tau proteins, and demonstrating neuroprotective activities. These findings highlight the potential of such compounds in developing treatments for Alzheimer's disease and other tauopathies (Lee et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The incorporation of isoxazole into sulfonamide structures has been evaluated for enzyme inhibition, particularly carbonic anhydrases (CAs), which are relevant targets for treating conditions like glaucoma, edema, and certain neurological disorders. Synthesis of isoxazole-containing sulfonamides demonstrated potent inhibitory effects on various human CA isoforms, indicating the therapeutic potential of these compounds across a range of diseases (Altug et al., 2017).
Antimicrobial and Antidiabetic Compound Development
Research into novel isoxazole and benzamide derivatives extends to antimicrobial and antidiabetic activities. The synthesis of new dihydropyrimidine derivatives has shown promising in vitro antidiabetic properties, exemplifying the compound's potential utility in managing diabetes through enzyme inhibition pathways (Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-23(2)29(25,26)18-9-7-14(8-10-18)20(24)21-13-16-12-19(28-22-16)15-5-4-6-17(11-15)27-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQIFOAQAZAYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)
![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)


![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)
![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)
![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)


